

Spectroscopic Profile of 4-Hydroxy-6-methylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-6-methylpyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-6-methylpyrimidine**, a key heterocyclic compound with applications in pharmaceutical and agricultural industries. This document compiles available mass spectrometry data and outlines standard experimental protocols for acquiring nuclear magnetic resonance (NMR) and infrared (IR) spectra, addressing a notable gap in readily accessible, consolidated spectroscopic information for this specific molecule.

Molecular Structure and Properties

Chemical Name: **4-Hydroxy-6-methylpyrimidine** Synonyms: 6-methyl-4(1H)-pyrimidinone, 6-methyl-4-pyrimidinol Molecular Formula: $C_5H_6N_2O$ Molecular Weight: 110.11 g/mol

The structure of **4-Hydroxy-6-methylpyrimidine** exists in tautomeric forms, primarily the 4-hydroxy and the 4-oxo (pyrimidinone) forms. The prevalence of each tautomer can be influenced by the solvent and physical state.

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of **4-Hydroxy-6-methylpyrimidine** has been documented by the National Institute of Standards and Technology (NIST).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Mass Spectrometry Data for **4-Hydroxy-6-methylpyrimidine**

m/z Ratio	Interpretation
110	Molecular Ion [M] ⁺
81	[M - CHO] ⁺
67	[M - HNCO] ⁺
53	[M - CHO - CO] ⁺
42	[CH ₃ CN + H] ⁺ or [C ₂ H ₂ N] ⁺

Data sourced from NIST WebBook.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available ¹H and ¹³C NMR spectra specifically for **4-Hydroxy-6-methylpyrimidine** are not readily found in common spectral databases. However, based on the analysis of closely related pyrimidine derivatives, the expected chemical shifts can be predicted.

Table 2: Predicted ¹H NMR Chemical Shifts for **4-Hydroxy-6-methylpyrimidine** (in DMSO-d₆)

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
CH ₃	2.1 - 2.4	Singlet	N/A
H5	6.0 - 6.3	Singlet	N/A
H2	8.0 - 8.3	Singlet	N/A
OH/NH	10.0 - 12.0	Broad Singlet	N/A

Table 3: Predicted ¹³C NMR Chemical Shifts for **4-Hydroxy-6-methylpyrimidine** (in DMSO-d₆)

Carbon	Predicted Chemical Shift (ppm)
CH ₃	18 - 22
C5	105 - 110
C2	150 - 155
C6	160 - 165
C4	165 - 170

Infrared (IR) Spectroscopy

Specific IR spectral data for **4-Hydroxy-6-methylpyrimidine** is not readily available in public databases. However, the characteristic absorption bands can be inferred from the functional groups present in the molecule and data from similar pyrimidine structures.

Table 4: Predicted FT-IR Absorption Bands for **4-Hydroxy-6-methylpyrimidine**

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
3100 - 3000	C-H stretch (aromatic)	Medium
2950 - 2850	C-H stretch (methyl)	Medium
1680 - 1640	C=O stretch (keto tautomer)	Strong
1620 - 1580	C=N and C=C ring stretching	Strong
1450 - 1400	C-H bend (methyl)	Medium
1250 - 1150	C-O stretch (hydroxy tautomer)	Medium
850 - 750	C-H out-of-plane bend (aromatic)	Strong

Experimental Protocols

The following sections detail standardized procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of pyrimidine derivatives is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of **4-Hydroxy-6-methylpyrimidine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O). The choice of solvent can influence the tautomeric equilibrium and chemical shifts.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.
- **1H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to approximately 0-200 ppm.
 - A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

A standard procedure for obtaining an FT-IR spectrum of a solid sample like **4-Hydroxy-6-methylpyrimidine** is the KBr pellet method:

- **Sample Preparation:**

- Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

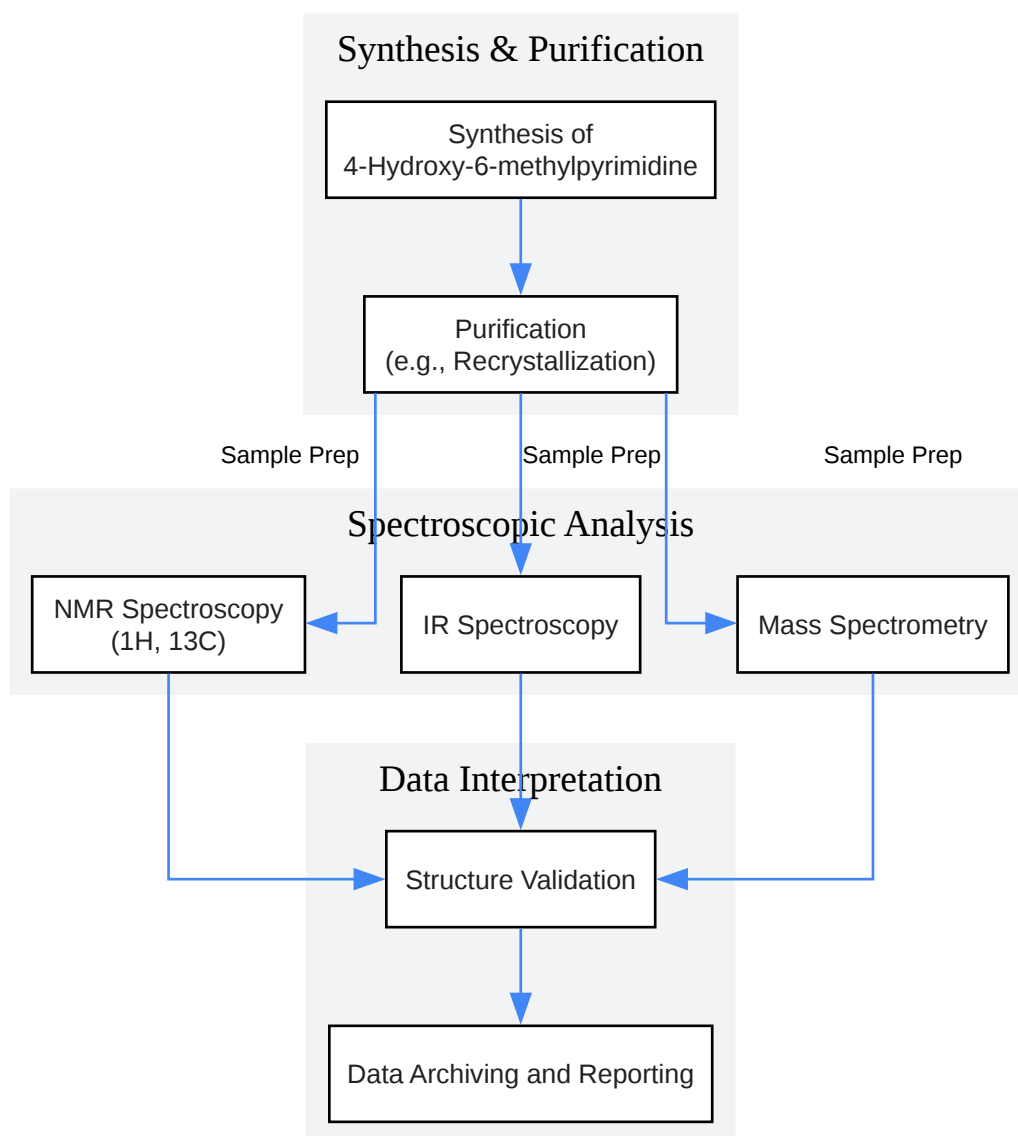
Mass Spectrometry

The following outlines a general procedure for obtaining an electron ionization (EI) mass spectrum:

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z .

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Hydroxy-6-methylpyrimidine**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **4-Hydroxy-6-methylpyrimidine**.

This guide serves as a foundational resource for the spectroscopic properties of **4-Hydroxy-6-methylpyrimidine**. While experimental data for NMR and IR are not widely disseminated, the provided predictions and standardized protocols offer a robust framework for researchers to characterize this important molecule.

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References

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- 2. 4(1H)-Pyrimidinone, 6-methyl- [webbook.nist.gov]
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